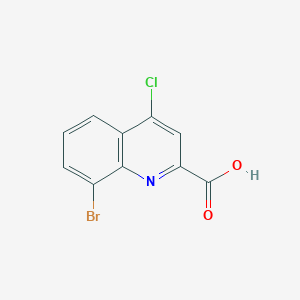
8-Bromo-4-chloroquinoline-2-carboxylic acid
Vue d'ensemble
Description
8-Bromo-4-chloroquinoline is a chemical compound with the empirical formula C9H5BrClN . It has a molecular weight of 242.50 .
Molecular Structure Analysis
The SMILES string for 8-Bromo-4-chloroquinoline is Clc1ccnc2c(Br)cccc12 . The InChI key is DAHYJSFUKJLEEJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
8-Bromo-4-chloroquinoline is a solid compound . It has a density of 1.7±0.1 g/cm3, a boiling point of 314.6±22.0 °C at 760 mmHg, and a flash point of 144.1±22.3 °C .Applications De Recherche Scientifique
Photolabile Protecting Groups
Brominated hydroxyquinoline, closely related to 8-Bromo-4-chloroquinoline-2-carboxylic acid, has been described as a new photolabile protecting group for carboxylic acids. It exhibits greater single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis than some other photolabile groups, making it useful for caging biological messengers for in vivo studies due to its increased solubility and low fluorescence (Fedoryak & Dore, 2002).
Organic Synthesis
The iron-catalyzed ortho-alkylation of carboxamides using 8-aminoquinoline-based aryl carboxamides demonstrates the compound's utility in facilitating regioselective chemical reactions. This process highlights its relevance in synthetic organic chemistry, enabling the direct alkylation of aromatic substrates with high yields and regioselectivity (Fruchey, Monks, & Cook, 2014).
Antibacterial Properties
Research into 8-nitrofluoroquinolone derivatives, which share a core structural similarity with 8-Bromo-4-chloroquinoline-2-carboxylic acid, reveals interesting antibacterial activity against both gram-positive and gram-negative strains. This indicates potential applications in developing new antibacterial agents (Al-Hiari et al., 2007).
Coordination Chemistry
The synthesis and coordination behavior of new metal complexes with (8-quinolyl)cyclopentadienyl ligands demonstrate the compound's applicability in the development of coordination compounds. Such complexes have been shown to exhibit solvatochromism, indicating potential uses in materials science and photophysical studies (Enders, Kohl, & Pritzkow, 2001).
Safety And Hazards
Propriétés
IUPAC Name |
8-bromo-4-chloroquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO2/c11-6-3-1-2-5-7(12)4-8(10(14)15)13-9(5)6/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSCPJJDMUJYMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4-chloroquinoline-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



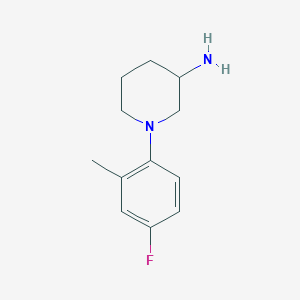
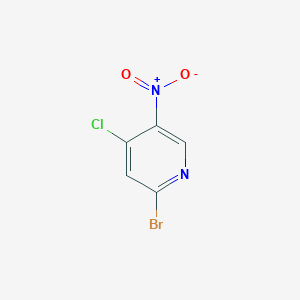
![5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylic acid](/img/structure/B1525800.png)
![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1525801.png)
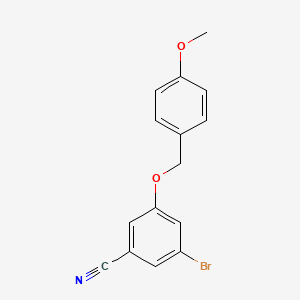
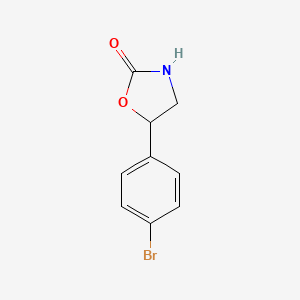
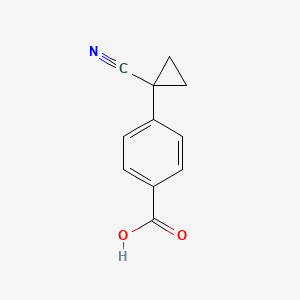
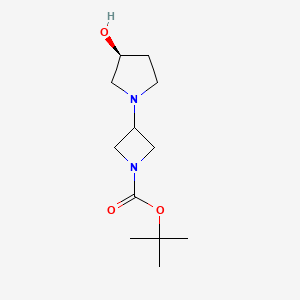
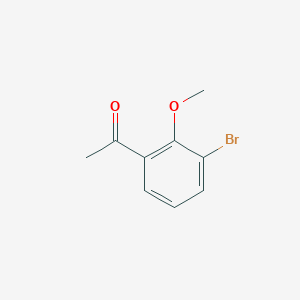
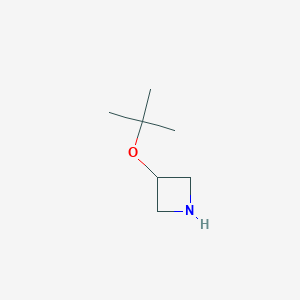
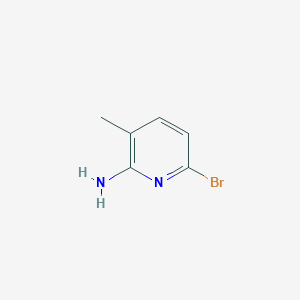
![7,7-Dimethyl-7H-benzo[c]fluorene](/img/structure/B1525813.png)
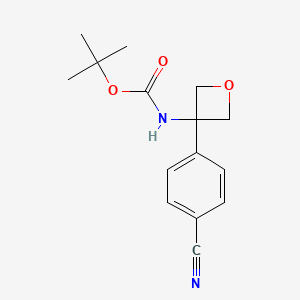
![4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1525815.png)